6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine
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Overview
Description
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is a compound that has garnered interest in various fields of scientific research. It is structurally related to azathioprine, a well-known immunosuppressive drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine typically involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the thio group can lead to a variety of different compounds .
Scientific Research Applications
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of purine derivatives.
Medicine: Explored for its potential immunosuppressive properties, similar to azathioprine.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and function. This mechanism is similar to that of azathioprine, which is known to inhibit the proliferation of immune cells .
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A well-known immunosuppressive drug with a similar structure and mechanism of action.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with applications in cancer therapy.
Uniqueness
6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is unique due to its specific structural features, including the nitroimidazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
91495-43-1 |
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Molecular Formula |
C12H14N8O2S |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C12H14N8O2S/c1-3-4-19-6-14-7-8(19)16-12(13)17-10(7)23-11-9(20(21)22)15-5-18(11)2/h5-6H,3-4H2,1-2H3,(H2,13,16,17) |
InChI Key |
JNJGQBBQHDKNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origin of Product |
United States |
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